molecular formula C18H16N2O5S B305653 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No. B305653
M. Wt: 372.4 g/mol
InChI Key: VZAYUOPRIGFVJG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid, also known as MitoBloCK-7, is a small molecule inhibitor that has been widely used in scientific research to study mitochondrial dynamics and functions. This compound has shown potential as a therapeutic agent for various diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. In

Mechanism of Action

The mechanism of action of 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves the inhibition of Drp1-mediated mitochondrial fission. Drp1 is a GTPase that translocates from the cytosol to the mitochondrial outer membrane to form oligomers and constrict the membrane, leading to mitochondrial fission. 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid binds to the GTPase domain of Drp1 and prevents its translocation to the mitochondria, thereby inhibiting mitochondrial fission. 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has also been shown to induce mitochondrial depolarization and activate the mitophagy pathway, leading to the clearance of damaged mitochondria.
Biochemical and Physiological Effects
3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has been shown to have various biochemical and physiological effects on cells and organisms. It has been reported to inhibit mitochondrial respiration and ATP production, leading to energy depletion and cell death in cancer cells. 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has also been shown to induce mitochondrial depolarization and activate the mitophagy pathway, leading to the clearance of damaged mitochondria and the maintenance of mitochondrial homeostasis. Moreover, 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has been shown to protect against mitochondrial damage and oxidative stress in various cell and animal models.

Advantages and Limitations for Lab Experiments

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several advantages as a tool compound for studying mitochondrial dynamics and functions. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has also been shown to be selective for Drp1-mediated mitochondrial fission, with no significant effects on other mitochondrial functions. However, there are also some limitations for using 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its application in some assays. Moreover, 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has been shown to have off-target effects on other GTPases, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the research on 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid. One direction is to investigate the therapeutic potential of 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid in various diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid and develop more potent and selective inhibitors for Drp1-mediated mitochondrial fission. Moreover, the development of new assays and imaging techniques may facilitate the study of mitochondrial dynamics and functions in live cells and organisms.

Synthesis Methods

The synthesis of 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves several steps, including the synthesis of the key intermediate 1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene, followed by the coupling reaction with furan-2-carboxylic acid, and the final acid-catalyzed cyclization to form the benzoic acid derivative. The detailed synthesis method has been described in a patent publication (US20130324591A1).

Scientific Research Applications

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has been extensively used as a tool compound to investigate mitochondrial dynamics and functions. It has been shown to inhibit mitochondrial fission by targeting the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has also been reported to inhibit mitochondrial respiration and induce mitochondrial depolarization, leading to the activation of the mitophagy pathway. Moreover, 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has been shown to protect against mitochondrial damage and oxidative stress in various cell and animal models.

properties

Product Name

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

3-[5-[(Z)-[1-(2-methoxyethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H16N2O5S/c1-24-8-7-20-16(21)14(19-18(20)26)10-13-5-6-15(25-13)11-3-2-4-12(9-11)17(22)23/h2-6,9-10H,7-8H2,1H3,(H,19,26)(H,22,23)/b14-10-

InChI Key

VZAYUOPRIGFVJG-UVTDQMKNSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/NC1=S

SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)NC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.